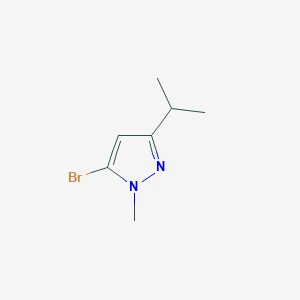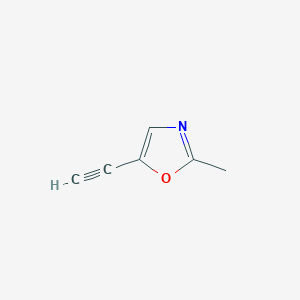
4-Prop-2-enoylthiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-2-enoylthiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTC or morpholine thioester and is a versatile reagent used in organic synthesis.
Aplicaciones Científicas De Investigación
PTC has been extensively used in scientific research for various applications. It is a potent reagent in peptide synthesis and has been used to activate carboxylic acids and esters. It has also been used in the synthesis of amides, thioesters, and peptides containing cysteine residues. PTC has also been used in the synthesis of various natural products and pharmaceuticals.
Mecanismo De Acción
PTC acts as a catalyst in peptide synthesis by activating carboxylic acids and esters. It forms an acyl-PTC intermediate, which then reacts with the amine to form the peptide bond. The mechanism of action of PTC involves the formation of a thioester intermediate, which is more reactive than the corresponding ester intermediate.
Biochemical and Physiological Effects:
PTC has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle PTC with caution as it is a toxic and irritant substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTC has several advantages as a reagent in organic synthesis. It is a potent activator of carboxylic acids and esters and is highly efficient in peptide synthesis. It is also compatible with various solvents and can be used in both solution and solid-phase peptide synthesis. However, PTC has some limitations, such as its toxicity and irritant properties. It is also unstable in the presence of water and requires careful handling.
Direcciones Futuras
There are several future directions in the research of PTC. One area of interest is the development of new synthetic methods using PTC as a catalyst. Another area of research is the use of PTC in the synthesis of non-peptide compounds. PTC has also been used in the synthesis of cyclic peptides, and there is potential for further exploration in this area. Additionally, the use of PTC in the synthesis of modified peptides and peptide mimetics is an area of interest for future research.
Conclusion:
In conclusion, 4-Prop-2-enoylthiomorpholine-3-carbonitrile is a versatile reagent used in organic synthesis. It has several scientific research applications and has been extensively used in peptide synthesis. PTC has several advantages as a reagent, but it also has limitations, such as its toxicity and irritant properties. There are several future directions in the research of PTC, and it is an area of interest for further exploration.
Métodos De Síntesis
The synthesis of 4-Prop-2-enoylthiomorpholine-3-carbonitrile involves the reaction of morpholine with thioacetic acid followed by acylation with acryloyl chloride. The resulting compound is then treated with cyanogen bromide to obtain the final product. This method is a widely used and efficient process for the synthesis of PTC.
Propiedades
IUPAC Name |
4-prop-2-enoylthiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)10-3-4-12-6-7(10)5-9/h2,7H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYLZCNJYTDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoylthiomorpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)


![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)



![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2881349.png)



![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881355.png)